2-Cyclopropyl-4,5,6,7-tetrahydro-2H-indazole-3-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyclopropyl-4,5,6,7-tetrahydro-2H-indazole-3-sulfonyl chloride is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties
Vorbereitungsmethoden
The synthesis of 2-Cyclopropyl-4,5,6,7-tetrahydro-2H-indazole-3-sulfonyl chloride typically involves the reaction of 4,5,6,7-tetrahydro-2H-indazole derivatives with sulfonyl chlorides. One common method includes heating the indazole derivative with a two-fold molar excess of sulfonyl chloride in the presence of a base such as triethylamine . This reaction results in the formation of the sulfonyl chloride derivative.
Analyse Chemischer Reaktionen
2-Cyclopropyl-4,5,6,7-tetrahydro-2H-indazole-3-sulfonyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines or alcohols to form sulfonamides or sulfonate esters.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Cyclization Reactions: The indazole ring can participate in cyclization reactions to form more complex heterocyclic structures.
Wissenschaftliche Forschungsanwendungen
2-Cyclopropyl-4,5,6,7-tetrahydro-2H-indazole-3-sulfonyl chloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of potential drug candidates with anti-inflammatory, antimicrobial, and anticancer activities.
Biological Studies: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Industrial Applications: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-Cyclopropyl-4,5,6,7-tetrahydro-2H-indazole-3-sulfonyl chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl chloride group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity or modulation of receptor function . This interaction can result in various biological effects, including anti-inflammatory and antimicrobial activities.
Vergleich Mit ähnlichen Verbindungen
2-Cyclopropyl-4,5,6,7-tetrahydro-2H-indazole-3-sulfonyl chloride can be compared with other indazole derivatives, such as:
4,5,6,7-Tetrahydro-2H-indazole-3-sulfonyl chloride: Lacks the cyclopropyl group, which may affect its biological activity.
2-Phenyl-4,5,6,7-tetrahydro-2H-indazole-3-sulfonyl chloride: Contains a phenyl group instead of a cyclopropyl group, leading to different chemical and biological properties.
The unique cyclopropyl group in this compound may contribute to its distinct biological activities and potential as a drug candidate.
Eigenschaften
Molekularformel |
C10H13ClN2O2S |
---|---|
Molekulargewicht |
260.74 g/mol |
IUPAC-Name |
2-cyclopropyl-4,5,6,7-tetrahydroindazole-3-sulfonyl chloride |
InChI |
InChI=1S/C10H13ClN2O2S/c11-16(14,15)10-8-3-1-2-4-9(8)12-13(10)7-5-6-7/h7H,1-6H2 |
InChI-Schlüssel |
NIYOEESHZXNSJP-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC2=NN(C(=C2C1)S(=O)(=O)Cl)C3CC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.